
Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is for research use only and is not intended for diagnostic or therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves multiple steps, starting with the preparation of N-Acetyl-L-cysteineThe final step involves the formation of the bis(dicyclohexylamine) salt .
Industrial Production Methods
it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for scale and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The cyanocarboxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group will yield disulfides, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic organic chemistry.
Biology: It is employed in proteomics research to study protein modifications.
Medicine: While not used therapeutically, it is used in research to understand biochemical pathways.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves its interaction with various molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biochemical pathways, including those involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt.
S-Carboxymethyl-L-cysteine: Another cysteine derivative used in biochemical research.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Similar in structure but lacks the cyanocarboxyethyl group.
Uniqueness
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is unique due to the presence of the cyanocarboxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where such functionality is required .
Properties
Molecular Formula |
C21H35N3O5S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1/i;1D3 |
InChI Key |
IGXXDTDFDPTUTB-IJTRFPNGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


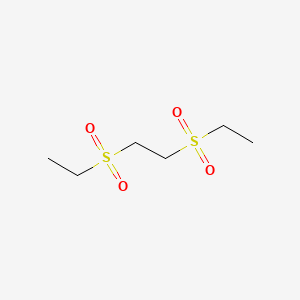
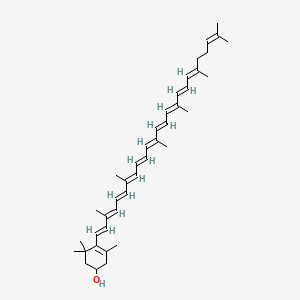
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
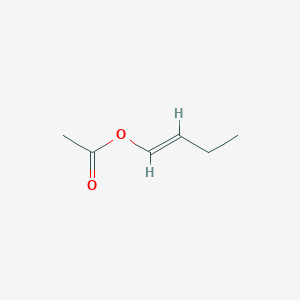
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
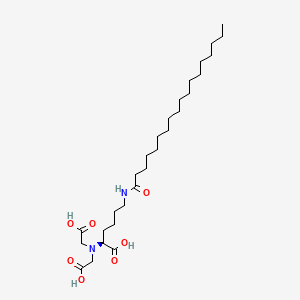
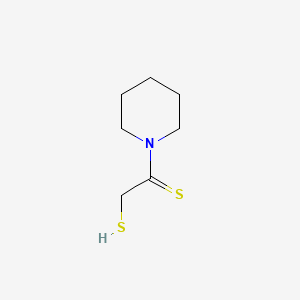
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
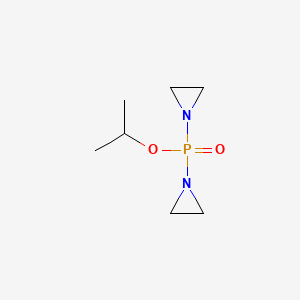
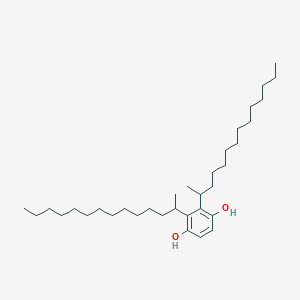
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
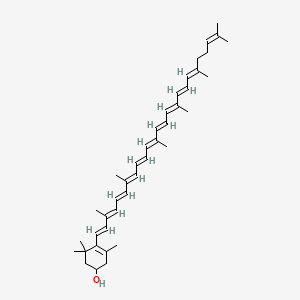
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
